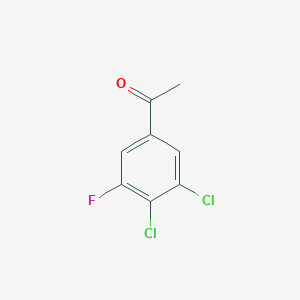

3',4'-Dichloro-5'-fluoroacetophenone

説明

特性

IUPAC Name |

1-(3,4-dichloro-5-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO/c1-4(12)5-2-6(9)8(10)7(11)3-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKQZVTQXKJBVPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C(=C1)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Fluorination

- Starting Material: 3,4-dichloronitrobenzene

- Reagent: Potassium fluoride (KF)

- Process: The reaction involves fluorinating 3,4-dichloronitrobenzene with potassium fluoride to form a fluorinated intermediate. The bulk density of KF is crucial and typically ranges from 0.2 to 1.3 g/cm³.

Chlorination

- Intermediate: Fluorinated product from the previous step

- Reagent: Chlorine gas

- Process: The fluorinated intermediate is then chlorinated to produce dichlorofluorobenzene.

Acylation

- Intermediate: Dichlorofluorobenzene

- Reagent: An acylating agent (e.g., acetyl chloride)

- Process: Finally, dichlorofluorobenzene is acylated using an acylating agent to yield 2',4'-Dichloro-5'-fluoroacetophenone .

Industrial Production Methods

In industrial settings, the production process is optimized to enhance yield and purity:

Condensation Reaction

- Reagents: Mother solution of 2',4'-Dichloro-5'-fluoroacetophenone , hydrazine hydrate

- Conditions: Heating conditions

Reduced Pressure Distillation

- Process: The reaction mixture undergoes reduced pressure distillation to separate the distillate and residual liquid.

Acidolysis Reaction

- Reagents: Sulfuric acid, acidolysis catalyst

- Process: The residual liquid undergoes an acidolysis reaction to complete the process.

Purification and Enrichment

Purification and enrichment of 2',4'-Dichloro-5'-fluoroacetophenone are crucial steps:

Melt Crystallization

- Process: The mixture containing 2',4'-Dichloro-5'-fluoroacetophenone and impurities undergoes melt crystallization. This involves cooling the mixture, seeding it with pure crystalline 2',4'-Dichloro-5'-fluoroacetophenone , and then melting and recrystallizing to obtain purified crystals.

Data Table: Synthesis Steps

| Step | Starting Material | Reagents | Conditions | Product |

|---|---|---|---|---|

| 1 | 3,4-dichloronitrobenzene | Potassium fluoride | Bulk density of KF: 0.2-1.3 g/cm³ | Fluorinated intermediate |

| 2 | Fluorinated intermediate | Chlorine gas | Heating in chlorine environment | Dichlorofluorobenzene |

| 3 | Dichlorofluorobenzene | Acylating agent (e.g., acetyl chloride) | Standard acylation conditions | 2',4'-Dichloro-5'-fluoroacetophenone |

化学反応の分析

Types of Reactions

3’,4’-Dichloro-5’-fluoroacetophenone undergoes various chemical reactions, including:

Substitution Reactions: Common reagents include potassium fluoride and chlorine.

Acylation Reactions: Acylating agents are used to introduce the acetyl group.

Common Reagents and Conditions

Potassium Fluoride: Used in the nitration step to form the fluorinated intermediate.

Chlorine: Used in the chlorination step to form dichlorofluorobenzene.

Acylating Agents: Used in the acylation step to form the final product.

Major Products Formed

The primary product formed from these reactions is 3’,4’-Dichloro-5’-fluoroacetophenone, which is further used as an intermediate in the synthesis of fluoroquinolone antibiotics .

科学的研究の応用

Scientific Research Applications

The primary applications of 3',4'-Dichloro-5'-fluoroacetophenone are as follows:

- Pharmaceuticals : It serves as a crucial intermediate in the synthesis of fluoroquinolone antibiotics, which are effective against a wide range of bacterial infections. These antibiotics work by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription, leading to bacterial cell death.

- Chemical Research : The compound is utilized in various chemical reactions, including substitution and acylation reactions, making it a valuable building block for synthesizing more complex organic molecules.

Synthesis of Fluoroquinolone Antibiotics

A study highlighted the use of this compound in developing l-cyclopropyl-6-fluoro-1,4-dihydro-7-(N-piperazinyl)-4-oxo-3-quinoline carboxylic acid. This antibiotic exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria.

Electrochemical Behavior

Research has also been conducted on the electrochemical properties of this compound and its derivatives. These studies focus on understanding the compound's behavior in various redox reactions, which can provide insights into its stability and reactivity under different conditions.

作用機序

The mechanism of action of 3’,4’-Dichloro-5’-fluoroacetophenone is primarily related to its role as an intermediate in the synthesis of fluoroquinolone antibiotics. These antibiotics work by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituted Halogenated Acetophenones

Table 1: Key Properties of Halogenated Acetophenones

Key Observations :

- Steric and Electronic Effects: The dual Cl substituents in this compound create a sterically hindered environment, which enhances enantioselectivity in bioreduction reactions compared to mono-halogenated analogs like 2'-Chloro-4'-fluoroacetophenone .

- Physical Properties: The hydroxyl group in 5'-Fluoro-2'-hydroxyacetophenone raises its melting point (46–48°C vs. 35–37°C) due to intermolecular hydrogen bonding .

生物活性

3',4'-Dichloro-5'-fluoroacetophenone (DCFA) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and environmental science. This article explores the biological activity of DCFA, including its effects on various biological systems, mechanisms of action, and relevant research findings.

- Chemical Formula : C₈H₅Cl₂FO

- CAS Number : 121228304

- Molecular Weight : 207.03 g/mol

DCFA exhibits biological activity through several mechanisms, primarily as an intermediate in the synthesis of pharmaceuticals. Its structural features, particularly the presence of halogen atoms, contribute to its reactivity and interaction with biological molecules.

- Enzyme Inhibition : Research indicates that compounds similar to DCFA can act as inhibitors of various enzymes, affecting metabolic pathways. For instance, studies have shown that halogenated acetophenones can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes .

- Antimicrobial Activity : There is evidence suggesting that DCFA and related compounds possess antimicrobial properties. A study on chlorinated acetophenones demonstrated their effectiveness against certain bacterial strains, indicating potential applications in antimicrobial formulations .

- Cytotoxic Effects : Preliminary studies have suggested that DCFA may exhibit cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) in specific cancer cells has been noted, although further research is needed to elucidate the precise mechanisms involved .

Table 1: Summary of Biological Activities of this compound

| Activity Type | Observations | References |

|---|---|---|

| Enzyme Inhibition | Inhibits cytochrome P450 enzymes | |

| Antimicrobial | Effective against specific bacterial strains | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Case Study: Antimicrobial Efficacy

A study conducted on various chlorinated acetophenones, including DCFA, revealed significant antimicrobial activity against strains such as Pseudomonas fluorescens and Alcaligenes sp. The results indicated that these compounds could be developed into effective antimicrobial agents for agricultural applications .

Case Study: Enzyme Interaction

Research focusing on the interaction of DCFA with cytochrome P450 enzymes highlighted its potential as a lead compound for drug development. The study utilized computational models to predict binding affinities and found that DCFA exhibited a strong affinity for certain isoforms of these enzymes, suggesting its utility in modulating drug metabolism .

Q & A

Basic: What are the key physicochemical properties of 3',4'-Dichloro-5'-fluoroacetophenone, and how are they experimentally validated?

Answer:

The compound (CAS 704-10-9) has a molecular formula of C₈H₅Cl₂FO and a molecular weight of 207.029 g/mol . Key properties include:

- Melting point : 35–37°C

- Boiling point : 115°C at 5 mmHg

- Purity : ≥97% (validated by GC)

Validation methods:

GC analysis : To confirm purity and detect impurities .

NMR spectroscopy : For structural confirmation (e.g., distinguishing chloro/fluoro substituents) .

Melting point determination : Cross-referenced against literature values to assess sample integrity .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

The compound is classified under GHS hazard codes:

Personal protective equipment (PPE) : Gloves (nitrile), safety goggles, and lab coats .

Ventilation : Use fume hoods to minimize inhalation risks.

First aid : Immediate rinsing with water for skin/eye contact (15+ minutes) and medical consultation if irritation persists .

Advanced: How can researchers optimize the synthesis of this compound to minimize byproducts?

Answer:

Synthetic routes often involve Friedel-Crafts acylation or halogenation of precursor acetophenones. Key optimization strategies:

Temperature control : Maintain <5°C during chlorination to prevent over-halogenation .

Catalyst selection : Use Lewis acids (e.g., AlCl₃) in stoichiometric ratios to enhance regioselectivity .

Purification : Column chromatography (silica gel, hexane/ethyl acetate) to isolate the target compound from di-/trihalogenated byproducts .

Note: Monitor reaction progress via TLC or HPLC to terminate at optimal conversion .

Advanced: What spectroscopic techniques are most effective for resolving structural ambiguities in halogenated acetophenones?

Answer:

¹H/¹³C NMR :

- ¹H NMR : Fluorine coupling (e.g., para-fluoro substituents show splitting patterns) .

- ¹³C NMR : Distinct carbonyl (C=O) shifts (~200 ppm) and halogen-induced deshielding .

Mass spectrometry (HRMS) : Confirm molecular ion (m/z 207.029) and fragment patterns (e.g., loss of Cl or F groups) .

IR spectroscopy : Identify C=O stretches (~1700 cm⁻¹) and C-F/C-Cl vibrations (~1100–500 cm⁻¹) .

Advanced: How can researchers address discrepancies in reported physicochemical data (e.g., melting point variations)?

Answer:

Discrepancies (e.g., melting point ranges: 35–37°C vs. 34–36°C in older literature) arise from:

Purity differences : Impurities depress melting points. Validate via GC or HPLC .

Polymorphism : Crystalline forms may vary. Recrystallize from ethanol/water to isolate the stable polymorph .

Instrument calibration : Use certified reference standards (e.g., pure benzoic acid) to calibrate melting point apparatus .

Advanced: What are the applications of this compound in synthesizing bioactive molecules?

Answer:

The compound is a key intermediate in fluoroquinolone antibiotics (e.g., Temafloxacin) . Methodological considerations:

Coupling reactions : React with piperazine derivatives under basic conditions (K₂CO₃, DMF) to form the quinolone core .

Byproduct mitigation : Monitor for dehalogenation byproducts (e.g., des-fluoro analogs) via LC-MS .

Scale-up challenges : Use flow chemistry to improve heat dissipation during exothermic steps .

Advanced: How can enantioselective reductions of fluorinated acetophenones be adapted for derivatives like this compound?

Answer:

Biocatalytic methods (e.g., alcohol dehydrogenase/glucose dehydrogenase systems) are effective for chiral alcohol synthesis . Adaptation steps:

Substrate engineering : Modify the enzyme’s active site (via directed evolution) to accommodate bulkier chloro substituents .

Solvent optimization : Use aqueous-organic biphasic systems to enhance substrate solubility (e.g., 20% DMSO) .

Kinetic resolution : Monitor ee via chiral HPLC (e.g., Chiralpak AD-H column) .

Basic: How should researchers validate the purity of this compound before experimental use?

Answer:

Chromatographic methods :

- GC : Compare retention times with certified standards; purity ≥97% .

- HPLC : Use C18 columns (acetonitrile/water gradient) to quantify impurities .

Elemental analysis : Confirm C, H, Cl, F percentages within ±0.3% of theoretical values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。